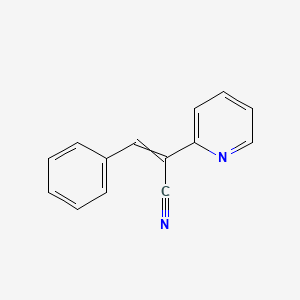

3-Phenyl-2-(pyridin-2-yl)acrylonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-phenyl-2-pyridin-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C14H10N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-10H |

InChI Key |

VYAKUOUEVIVXAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2 Pyridin 2 Yl Acrylonitrile and Analogues

Classical Condensation Pathways for Acrylonitrile (B1666552) Scaffold Construction

Traditional methods for constructing the acrylonitrile framework primarily rely on condensation reactions that form the characteristic carbon-carbon double bond. The Knoevenagel condensation and olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions are foundational in this regard.

Knoevenagel Condensation Approaches and Mechanistic Aspects

The Knoevenagel condensation is a versatile and widely used method for forming C=C bonds. bas.bg It involves the reaction of a carbonyl compound, in this case, an aldehyde or ketone, with a compound containing an active methylene (B1212753) group, such as 2-pyridylacetonitrile, in the presence of a basic catalyst. bas.bgwikipedia.org The product is often an α,β-unsaturated dinitrile or cyanoester. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine, to avoid self-condensation of the carbonyl compound. wikipedia.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. youtube.com This is followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.org The use of piperidine (B6355638) as a catalyst in ethanol (B145695) is a common practice. wikipedia.org

Mechanistic studies have shown that both acidic and basic sites on a catalyst surface are often necessary for high catalytic activity in Knoevenagel condensations. rsc.org The reaction can proceed through an autocatalytic pathway, and the nature of the catalyst can significantly influence the reaction rate and yield. rsc.org For instance, in the condensation of benzaldehyde (B42025) and ethyl cyanoacetate, ZnO was found to be a highly effective catalyst due to its possession of both acidic and basic sites. rsc.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation along with the condensation. wikipedia.orgorganic-chemistry.org

A study on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various substituted phenyl acetonitriles in ionic liquids demonstrated that [BMIM][Br] and [BMIM][OH] with catalytic piperidine were highly efficient, affording the corresponding 3-substituted-(1H-pyrrol-2-yl)acrylonitriles in good to excellent yields. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-methoxybenzaldehyde and thiobarbituric acid | Piperidine in ethanol | Resulting enone | - | wikipedia.org |

| Benzaldehyde and ethyl cyanoacetate | ZnO | Ethyl (E)-2-cyano-3-phenylacrylate | High | rsc.orgresearchgate.net |

| 1H-pyrrole-2-carbaldehyde and substituted phenyl acetonitriles | [BMIM][Br] or [BMIM][OH] with piperidine | 3-substituted-(1H-pyrrol-2-yl)acrylonitriles | up to 98% | rsc.org |

| Pyridinecarbaldehydes and malononitrile (B47326) | Catalyst-free, H2O:EtOH | 2-(pyridin-4-ylmethylene)malononitrile | Excellent | bas.bg |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis, including the formation of the acrylonitrile scaffold. organic-chemistry.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.orglibretexts.org The reaction typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion instead of a phosphonium (B103445) ylide. wikipedia.orgthieme-connect.com This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org The HWE reaction generally provides excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism starts with the deprotonation of the phosphonate to generate a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The stereoselectivity is influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org

Recent advancements have focused on improving the stereoselectivity and efficiency of these reactions. For instance, the use of specific bases and reaction conditions can be tuned to favor the formation of either (E)- or (Z)-isomers. organic-chemistry.org

| Reaction | Key Reagents | Product Stereoselectivity | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | (E)-alkenes with stabilized ylides, (Z)-alkenes with non-stabilized ylides | Absolutely fixed double bond location. libretexts.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E)-alkenes. wikipedia.org | More nucleophilic carbanions, easy byproduct removal. wikipedia.org |

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of complex organic molecules, including 3-phenyl-2-(pyridin-2-yl)acrylonitrile and its analogues. These reactions offer high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds with high precision.

Palladium-Catalyzed Heck Reaction Variants and Scope

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. youtube.comnih.gov It is a highly effective method for the synthesis of substituted alkenes. youtube.com In the context of synthesizing acrylonitrile derivatives, the Heck reaction can be employed to couple an aryl halide with an activated alkene like acrylonitrile.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. nih.gov A base is required to neutralize the hydrogen halide produced in the reaction. youtube.com

The scope of the Heck reaction is broad, accommodating a wide range of functional groups on both the aryl halide and the alkene. nih.gov For instance, a study demonstrated the synthesis of 1,3-diarylpropene derivatives through the palladium-catalyzed reaction of 2-amidoiodobenzene derivatives with estragole (B85927) or eugenol, yielding products with high (E) stereoselectivity. nih.gov

Recent developments have focused on improving the efficiency and selectivity of the Heck reaction. This includes the use of ligand-free palladium catalysts and mechanochemical methods, such as ball milling, which can lead to higher yields and reduced reaction times. beilstein-journals.orgresearchgate.net For example, a mechanically-activated chemoselective Heck coupling was developed for the synthesis of 3-vinylindazoles, which was then applied to the synthesis of the drug axitinib. beilstein-journals.org

A study detailed the synthesis of aryl acrylonitrile derivatives via a palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates, achieving yields of up to 95%. nih.govresearchgate.net

| Aryl Halide/Triflate | Alkene | Catalyst System | Product | Yield | Reference |

| Aryl Bromides | Olefins | Ce0.98Pd0.02O1.98 (ligand-free) | trans-Aryl Olefins | High | researchgate.net |

| 3-Bromoindazoles | Olefins | Pd(OAc)2/TBAB/NaBr (ball milling) | 3-Vinylindazoles | Good to Excellent | beilstein-journals.org |

| Arylacetonitriles | Vinyl Halides/Triflates | Pd(OAc)2/NIXANTPHOS | Aryl Acrylonitriles | up to 95% | nih.govresearchgate.net |

| 2-Amidoiodobenzene derivatives | Estragole or Eugenol | Pd(OAc)2/PPh3 | (E)-1,3-Diarylpropenes | High | nih.gov |

Other Metal-Mediated Cross-Coupling Methodologies

While palladium catalysis is prominent, other transition metals have also been utilized in cross-coupling reactions to synthesize acrylonitrile derivatives. Nickel-catalyzed reactions, for example, have been employed for the hydrocyanation of terminal alkynes to produce aryl-substituted terminal acrylonitriles.

Furthermore, palladium-catalyzed C-H bond activation has been explored for the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. acs.org This approach offers a more atom-economical route by directly functionalizing a C-H bond.

Advanced Synthetic Protocols and Stereochemical Control

Advanced synthetic strategies for this compound and its analogues often focus on achieving high stereochemical control, leading to the selective formation of either the (E) or (Z) isomer. The configuration of the double bond can significantly impact the biological activity of these compounds. researchgate.net

X-ray crystal analysis is a crucial tool for determining the stereochemistry of the synthesized acrylonitrile derivatives. For instance, the Z-configuration of the acrylonitrile double bond in certain 2-(1H-indol-2-yl)-3-acrylonitrile derivatives has been confirmed by X-ray diffraction. researchgate.net Similarly, the structure of (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile was elucidated using X-ray structure analysis. researchgate.net

The choice of synthetic method plays a critical role in determining the stereoisomeric outcome. As mentioned earlier, the Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes. wikipedia.org In contrast, certain modifications of the Wittig reaction or specific catalytic systems can be employed to selectively produce (Z)-alkenes. The development of stereoselective synthetic methods remains an active area of research to access specific isomers for biological evaluation.

Development of Enantioselective or Diastereoselective Routes

The carbon-carbon double bond in this compound allows for the existence of (E) and (Z) diastereomers. Synthetic methods often lead to a mixture of these isomers, with the (E)-isomer, where the bulky phenyl and pyridyl groups are on opposite sides of the double bond, typically being the thermodynamically more stable and favored product.

While this compound itself is not chiral, the development of enantioselective synthetic routes is a significant area of research for the broader class of substituted acrylonitriles containing stereocenters. Organocatalysis has emerged as a powerful tool for these asymmetric transformations. For instance, asymmetric domino reactions involving malononitrile and other substrates have been developed to produce optically active heterocyclic compounds with high yields and excellent enantioselectivities (up to 99% ee). rsc.org In many cases, the biological activity of the resulting enantiomers differs significantly, with one being more potent than the other. rsc.org

Although a specific enantioselective synthesis for this compound has not been detailed in the reviewed literature, these organocatalytic approaches highlight a viable strategy for producing chiral analogues within this compound class.

Regioselective Synthesis of Positional Isomers

The synthesis of specific positional isomers of this compound is achieved through the careful selection of isomeric starting materials. The regioselectivity of the final product is dictated by the substitution pattern of the initial aldehyde and acetonitrile (B52724) components.

For example, the Knoevenagel condensation allows for the predictable synthesis of various isomers:

Target Compound: Condensation of benzaldehyde with 2-(pyridin-2-yl)acetonitrile yields this compound.

Isomer 1: Using benzaldehyde and 2-(pyridin-3-yl)acetonitrile would produce 3-phenyl-2-(pyridin-3-yl)acrylonitrile.

Isomer 2: Reacting pyridine-2-carboxaldehyde with phenylacetonitrile (B145931) would result in 2-phenyl-3-(pyridin-2-yl)acrylonitrile.

This principle of reactant control is fundamental to achieving the desired regiochemistry in the final product. The following table illustrates the starting materials required for different positional isomers.

| Target Isomer | Aldehyde Component | Acetonitrile Component |

| This compound | Benzaldehyde | 2-(Pyridin-2-yl)acetonitrile |

| 3-Phenyl-2-(pyridin-3-yl)acrylonitrile | Benzaldehyde | 2-(Pyridin-3-yl)acetonitrile |

| 3-Phenyl-2-(pyridin-4-yl)acrylonitrile | Benzaldehyde | 2-(Pyridin-4-yl)acetonitrile |

| 2-Phenyl-3-(pyridin-2-yl)acrylonitrile | Pyridine-2-carboxaldehyde | Phenylacetonitrile |

| 2-Phenyl-3-(pyridin-3-yl)acrylonitrile | Pyridine-3-carboxaldehyde | Phenylacetonitrile |

| 2-Phenyl-3-(pyridin-4-yl)acrylonitrile | Pyridine-4-carboxaldehyde | Phenylacetonitrile |

Modern synthetic methods, such as continuous-flow chemistry, can also offer enhanced control over regioselectivity, sometimes through precise temperature management. nih.gov

Sustainable and Emerging Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing heterocyclic compounds, including acrylonitriles. These strategies aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. lookchem.com This technology is particularly effective for multicomponent reactions, which are inherently atom-economical. lookchem.com

The synthesis of various nitrogen-containing heterocycles has been successfully achieved using microwave irradiation, often under solvent-free conditions. lookchem.comjocpr.comasianpubs.org For example, 2,4,6-triarylpyridines have been synthesized in excellent yields (92–98%) in just four minutes by irradiating a solvent-free mixture of a chalcone, an acetophenone, and a source of ammonia (B1221849). lookchem.com Similarly, various pyridazinone and pyrimidinone derivatives have been prepared efficiently using microwave heating. asianpubs.orgomicsonline.org

The Knoevenagel condensation required for the synthesis of this compound is highly amenable to this technique. A typical microwave-assisted procedure would involve mixing the aldehyde, acetonitrile, and a catalyst in an open vessel and irradiating the mixture for a few minutes, leading to a rapid and efficient synthesis. lookchem.comomicsonline.org

Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Product Class | Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-3-carbonitriles | Cycloaddition | 130°C, Ethanol | 30 min | 49–90% | jocpr.com |

| Pyridazinones | Condensation | Methanol | 1-3 min | - | asianpubs.org |

| Dihydropyrimidones | Biginelli Reaction | 200W, Ethanol | 3 min | - | omicsonline.org |

Photochemical Activation and Green Catalysis

Green catalysis focuses on the use of catalysts that are efficient, reusable, and environmentally benign. mdpi.com For syntheses related to this compound, this can involve using simple, readily available catalysts like piperidine for Knoevenagel condensations, which can proceed with high efficiency. researchgate.net Some modern protocols have even achieved catalyst-free synthesis under microwave and solvent-free conditions, representing an ideal green chemical process. lookchem.com

Photochemical activation is an emerging strategy in organic synthesis that uses light to drive chemical reactions. When combined with continuous-flow systems, photochemistry offers precise control over reaction parameters like light penetration and exposure time, leading to higher selectivities and safer operation. vapourtec.comnih.gov While specific photochemical syntheses of this compound are not yet prevalent, this technology represents a promising future direction for the synthesis of complex organic molecules, including functionalized acrylonitriles. nih.gov

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous processing, is a modern synthetic paradigm that offers substantial advantages in reaction control, scalability, and safety over traditional batch processes. vapourtec.comrsc.org Reactions are performed by continuously pumping reagents through a reactor, which allows for superior heat and mass transfer, precise temperature control, and the safe handling of hazardous intermediates. nih.govvapourtec.com

This technology is particularly well-suited for the synthesis of heterocyclic scaffolds. For example, a two-step continuous-flow strategy has been developed for the synthesis of 1,4,6,7-tetrahydro-5H- jocpr.comvapourtec.comresearchgate.nettriazolo[4,5-c]pyridine intermediates, which are precursors to clinical drug candidates. nih.gov This method not only enabled the safe use of an azide (B81097) reagent but also allowed for temperature-controlled regioselectivity, achieving a 91% regioselective outcome at 130 °C. nih.gov

The synthesis of this compound via Knoevenagel condensation could be readily adapted to a continuous-flow process. Such a system would offer enhanced process control, facilitate rapid optimization, and allow for safe and efficient large-scale production, aligning with the goals of modern, sustainable chemical manufacturing. rsc.orgrsc.org

Reactivity Profiles and Mechanistic Investigations of 3 Phenyl 2 Pyridin 2 Yl Acrylonitrile

Nucleophilic Addition Reactions to the Activated Olefinic System

The core reactivity of 3-Phenyl-2-(pyridin-2-yl)acrylonitrile is dominated by the electron-deficient nature of its carbon-carbon double bond. The powerful electron-withdrawing influence of the adjacent nitrile (-CN) and pyridin-2-yl moieties renders the β-carbon atom highly electrophilic and thus a prime target for attack by various nucleophiles.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. researchgate.net In this context, this compound serves as a potent Michael acceptor, readily reacting with a wide array of soft nucleophiles, known as Michael donors. researchgate.net The driving force for this reaction is the formation of a stabilized enolate or equivalent carbanion intermediate.

The general mechanism involves the attack of the Michael donor at the β-carbon of the acrylonitrile (B1666552), followed by protonation of the resulting carbanion at the α-carbon to yield the final adduct. The stability of the intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitrile group.

A notable example of this reactivity is the potential for the Michael addition of another molecule of a phenylacetonitrile (B145931) derivative. In a related system, the Knoevenagel condensation product of phenylacetonitrile and an aldehyde was observed to undergo a subsequent Michael addition with another molecule of phenylacetonitrile, highlighting the potent acceptor character of the acrylonitrile scaffold. researchgate.net This type of reaction underscores the ability of this compound to react with stabilized carbanions.

| Michael Donor (Nucleophile) | Product of Michael Addition |

| Diethyl malonate | Diethyl 2-(1-cyano-2-phenyl-2-(pyridin-2-yl)ethyl)malonate |

| Nitromethane | 4-Nitro-2-phenyl-3-(pyridin-2-yl)pentanenitrile |

| Phenylacetonitrile | 2,4-Diphenyl-3-(pyridin-2-yl)pentanedinitrile |

| Acetone (as enolate) | 5-Oxo-2-phenyl-3-(pyridin-2-yl)hexanenitrile |

The electrophilic double bond of this compound is also highly receptive to attack by heteroatom nucleophiles, such as amines (aza-Michael addition) and thiols (thia-Michael addition). These reactions are efficient methods for introducing nitrogen and sulfur functionalities into the molecular framework.

The addition of primary or secondary amines proceeds readily, often under mild conditions, to yield β-amino nitrile derivatives. Similarly, thiols, particularly in the form of their more nucleophilic thiolate anions (RS⁻), add across the double bond to form β-thioether products. nih.gov The reactivity of thiols in such additions is often correlated with their basicity. nih.gov These reactions are typically reversible under alkaline conditions. nih.gov

| Heteroatom Nucleophile | Product of Addition |

| 3-Phenylpropylamine | 3-((3-Phenylpropyl)amino)-3-phenyl-2-(pyridin-2-yl)propanenitrile |

| Piperidine (B6355638) | 3-Phenyl-3-(piperidin-1-yl)-2-(pyridin-2-yl)propanenitrile |

| Thiophenol | 3-(Phenylthio)-3-phenyl-2-(pyridin-2-yl)propanenitrile |

| 2-Mercaptoethanol | 3-((2-Hydroxyethyl)thio)-3-phenyl-2-(pyridin-2-yl)propanenitrile |

Cycloaddition Reactions Involving the Acrylonitrile Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a single, often stereospecific, step. libretexts.org The activated double bond of the acrylonitrile moiety in this compound makes it an excellent participant in several types of cycloadditions.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as a dienophile. libretexts.org Its reactivity is significantly enhanced by the electron-withdrawing properties of the nitrile and pyridine (B92270) groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene.

The reaction involves the concerted combination of the dienophile with a 4π-electron diene system to form a six-membered cyclohexene (B86901) ring. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org While specific examples with this compound are not extensively documented, its electronic properties suggest it would be a highly effective dienophile with electron-rich dienes like 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene.

This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, also known as Huisgen cycloadditions. wikipedia.orgorganic-chemistry.org This class of reaction involves the combination of a 1,3-dipole with a π-system (the dipolarophile) to generate a five-membered heterocyclic ring. wikipedia.org These reactions are a highly efficient route to a diverse array of heterocycles. amazonaws.com

The acrylonitrile moiety can react with various 1,3-dipoles:

Nitrile Oxides (R-C≡N⁺-O⁻): Reaction with a nitrile oxide, typically generated in situ from an oxime, would yield a 3,5-disubstituted isoxazoline (B3343090) ring. youtube.com

Azides (R-N₃): The cycloaddition with an organic azide (B81097) would lead to the formation of a triazoline ring, which can subsequently be converted to other nitrogen-containing heterocycles.

Azomethine Ylides: These dipoles react with the acrylonitrile to furnish highly substituted pyrrolidine (B122466) rings. wikipedia.org

Pyridinium (B92312) Ylides: The reaction with pyridinium ylides can lead to the formation of fused 7-azaindolizine systems. clockss.org

| 1,3-Dipole | Resulting Heterocycle |

| Benzonitrile oxide | 3,5-Diphenyl-4-(pyridin-2-yl)-4,5-dihydroisoxazole-4-carbonitrile |

| Phenyl azide | 1,5-Diphenyl-4-(pyridin-2-yl)-4,5-dihydro-1H-1,2,3-triazole-4-carbonitrile |

| Azomethine ylide | Substituted Pyrrolidine-3-carbonitrile |

| Nitrones | Substituted Isoxazolidine-4-carbonitrile |

Reactions at the Pyridine Nitrogen and Phenyl Moieties

Beyond the reactivity of the activated alkene, the pyridine and phenyl rings offer additional sites for chemical modification.

The nitrogen atom of the pyridine ring is basic and nucleophilic due to its lone pair of electrons. It readily reacts with electrophiles. For instance, alkylation with alkyl halides (e.g., methyl iodide) or other alkylating agents results in the formation of a quaternary N-alkylpyridinium salt. chemrxiv.org This transformation significantly alters the electronic properties of the molecule, further activating the ring system towards nucleophilic attack. nih.gov

Electrophilic aromatic substitution (EAS) on the heterocyclic and carbocyclic rings is also possible, though the reactivity is complex. The pyridine ring is inherently electron-deficient and is generally deactivated towards EAS compared to benzene (B151609). youtube.com Any substitution is directed to the meta-position relative to the nitrogen (C-3 and C-5). youtube.com In this specific molecule, the C-5 position is the most likely site for electrophilic attack on the pyridine ring. Conversely, the phenyl ring is more susceptible to EAS than the pyridine ring. libretexts.org The substitution pattern on the phenyl ring (ortho, meta, or para) would be directed by the electronic influence of the vinylpyridin-2-yl-carbonitrile substituent.

| Reaction Type | Reagent | Potential Product(s) |

| Pyridine N-Alkylation | Methyl iodide | 1-Methyl-2-(1-cyano-2-phenylvinyl)pyridin-1-ium iodide |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 3-(5-Nitro-pyridin-2-yl)-3-phenylacrylonitrile and/or 3-(4-Nitrophenyl)-2-(pyridin-2-yl)acrylonitrile |

N-Alkylation and Quaternization Reactions of the Pyridine Ring

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to electrophilic attack by alkylating agents, leading to the formation of quaternary pyridinium salts. This reaction is a fundamental transformation for modifying the electronic properties and solubility of pyridine-containing compounds. osi.lvresearchgate.netnih.gov The general process involves the reaction of the parent molecule with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. nih.gov

The presence of the electron-withdrawing 2-acrylonitrile substituent can decrease the nucleophilicity of the pyridine nitrogen, making the quaternization reaction more challenging compared to unsubstituted pyridine. osi.lv Consequently, more forceful conditions, such as using highly reactive alkylating agents like methyl triflate or applying heat, may be necessary to achieve efficient conversion. osi.lvosi.lv The synthesis of styrylpyridinium salts is often accomplished through a two-step process involving the condensation of a picoline derivative with a benzaldehyde (B42025), followed by N-alkylation. researchgate.net Alternatively, direct alkylation of the pre-formed styrylpyridine can be employed. osi.lv

Table 1: General Conditions for N-Alkylation of Pyridine Derivatives This table presents generalized conditions and is not specific to this compound, for which specific experimental data is not readily available.

| Alkylating Agent | Solvent | Conditions | Product Type |

| Alkyl Halide (e.g., RI, RBr) | Ethanol (B145695), Benzene | Reflux | N-Alkylpyridinium Halide |

| Methyl Triflate | Dichloromethane | Room Temperature | N-Methylpyridinium Triflate |

| Triethyloxonium salt | Dichloromethane | Room Temperature | N-Ethylpyridinium Salt |

The resulting N-alkylated pyridinium salts exhibit altered chemical and physical properties, including increased polarity and potential for use as ionic liquids or in biological applications. nih.govtdl.org

Aromatic Substitution Reactions on the Phenyl Group

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is heavily influenced by the electronic nature of the 2-(pyridin-2-yl)acrylonitrile substituent. The cyano group and the conjugated olefinic bond act as electron-withdrawing groups, deactivating the phenyl ring towards electrophilic attack. lkouniv.ac.invaia.com

This deactivation occurs through both inductive and resonance effects. The resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that the positive charge is destabilized when the attack occurs at the ortho or para positions. Conversely, meta-attack avoids placing the positive charge adjacent to the electron-withdrawing group, making it the favored pathway. vaia.comlibretexts.org Therefore, reactions such as nitration, halogenation, and sulfonation are predicted to occur primarily at the meta-position of the phenyl ring.

Standard conditions for these reactions, such as using a mixture of nitric and sulfuric acid for nitration or a halogen with a Lewis acid catalyst (e.g., FeBr₃ for bromination), would be applicable. wikipedia.orglibretexts.org However, due to the deactivating nature of the substituent, harsher reaction conditions (e.g., higher temperatures or stronger reagents like oleum (B3057394) for nitration) might be required compared to benzene itself. google.com It is important to note that while these outcomes are predicted based on established principles of electrophilic aromatic substitution, specific experimental studies on the nitration or halogenation of this compound are not extensively documented in the literature. lkouniv.ac.invaia.com

Metal Complexation Studies as a Ligand

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a monodentate or bidentate ligand in the formation of coordination complexes with various transition metals. The nitrogen of the nitrile group can also participate in coordination, allowing for chelation. The field of transition metal pyridine complexes is vast, with the bonding nature being primarily that of a Lewis base (pyridine) donating electrons to a Lewis acid (metal ion). nih.gov

While specific studies on the complexation of this compound are not widely reported, the behavior of structurally similar styrylpyridine and bipyridine ligands provides significant insight. osi.lv These ligands are known to form stable complexes with a range of metals including ruthenium, cobalt, cadmium, and silver. researchgate.nettdl.org The resulting complexes have applications in areas such as catalysis and materials science. The electronic properties of the ligand, influenced by the phenyl and acrylonitrile moieties, can tune the photophysical and electrochemical properties of the metal complexes. osi.lv

Functional Group Transformations and Derivatizations

The acrylonitrile moiety presents key sites for functional group transformations, including the reduction of the nitrile and olefinic bonds, hydrolysis of the nitrile, and oxidation of the alkene.

Reduction of the Nitrile and Olefinic Bonds

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions.

Selective Reduction of the Olefinic Bond: The carbon-carbon double bond can be selectively reduced without affecting the nitrile or pyridine ring. This can be achieved through catalytic hydrogenation using specific catalysts like platinum oxide (PtO₂) under controlled conditions, often in an acidic medium like glacial acetic acid. osi.lvpressbooks.pub This method is common for the reduction of the olefinic bond in styrylpyridines.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reaction typically requires an aqueous workup to protonate the resulting amine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. pressbooks.pub

Complete Reduction: Simultaneous reduction of both the olefinic bond and the nitrile group, and potentially the pyridine ring, can occur under harsh hydrogenation conditions, such as high pressure of hydrogen gas and potent catalysts.

Selective reduction remains a key challenge, and the choice of reagent is crucial to target a specific functional group.

Hydrolysis Reactions of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute mineral acid (e.g., HCl) will first produce the corresponding amide, 3-phenyl-2-(pyridin-2-yl)acrylamide. pressbooks.publibretexts.org Prolonged reaction time and harsher conditions will lead to the further hydrolysis of the amide to form 3-phenyl-2-(pyridin-2-yl)acrylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. pressbooks.pub

Base-Catalyzed Hydrolysis: Refluxing with an aqueous base, such as sodium hydroxide, will also lead to hydrolysis. libretexts.org Under these conditions, the initial product is the amide. Further hydrolysis yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgyoutube.com Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.org Patents describe the hydrolysis of various cyanopyridines to their corresponding amides using solid heterogeneous catalysts. google.com

Table 2: Products of Nitrile Hydrolysis This table illustrates the expected products from the hydrolysis of this compound based on general reaction mechanisms.

| Reaction Conditions | Intermediate Product | Final Product |

| Dilute Acid (e.g., HCl), Heat | 3-Phenyl-2-(pyridin-2-yl)acrylamide | 3-Phenyl-2-(pyridin-2-yl)acrylic acid |

| Aqueous Base (e.g., NaOH), Heat | 3-Phenyl-2-(pyridin-2-yl)acrylamide | Sodium 3-phenyl-2-(pyridin-2-yl)acrylate |

Oxidation Reactions

The primary site for oxidation in this compound is the electron-deficient carbon-carbon double bond.

Epoxidation: The C=C double bond can be converted to an epoxide (oxirane). While standard epoxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are effective for electron-rich alkenes, electron-deficient alkenes such as this one often require different conditions. Alkaline epoxidation using hydrogen peroxide, as has been demonstrated for acrylonitrile, could be a viable method. acs.org

Ozonolysis: Cleavage of the C=C double bond can be achieved through ozonolysis. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the compound with ozone (O₃) followed by a workup step. libretexts.org A reductive workup (e.g., with zinc or dimethyl sulfide) would be expected to yield benzaldehyde and 2-formylpyridine-2-carbonitrile. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed benzaldehyde to benzoic acid. masterorganicchemistry.comwizeprep.com The presence of pyridine in the reaction medium can act as an organocatalyst, promoting the direct formation of aldehydes or ketones and avoiding hazardous peroxide intermediates. organic-chemistry.org

The pyridine ring itself is generally resistant to oxidation under these conditions, although strong oxidants can lead to the formation of pyridine N-oxides.

Radical Chemistry and Polymerization Studies

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the radical chemistry and polymerization of this compound. The following sections detail the absence of dedicated studies concerning its behavior in photoinduced and thermal radical pathways, and its application as a monomer or chain transfer agent precursor.

Role as a Monomer or Chain Transfer Agent Precursor in Polymerization Research

There is no available scientific literature that describes the use of this compound as a monomer in polymerization research. While acrylonitrile itself is a well-known monomer, and studies have been conducted on copolymers of acrylonitrile with other complex monomers, the polymerization behavior and reactivity ratios for this compound have not been reported.

Due to the absence of specific research data, a data table on the polymerization of this compound cannot be generated.

Computational and Theoretical Investigations of 3 Phenyl 2 Pyridin 2 Yl Acrylonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule govern its stability, reactivity, and spectroscopic behavior. Through various computational techniques, the distribution of electrons and the nature of molecular orbitals in 3-Phenyl-2-(pyridin-2-yl)acrylonitrile are elucidated.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic structure of molecules. ajchem-a.comnih.gov For compounds structurally similar to this compound, DFT calculations, often using the B3LYP functional, are employed to predict the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.govmdpi.com These calculations provide data on bond lengths, bond angles, and dihedral (torsion) angles. The optimized geometric parameters are typically compared with experimental data from X-ray crystallography to validate the computational model. mdpi.comresearchgate.net In related acrylonitrile (B1666552) derivatives, the molecule is often found to be nearly planar, though some torsion between the phenyl and pyridyl rings can occur to minimize steric hindrance. researchgate.netmdpi.com For instance, studies on analogous structures show that the fusion of different ring systems can introduce angular distortion. researchgate.net

Interactive Table: Predicted Ground State Geometrical Parameters for the Core Acrylonitrile Structure Note: The values below are representative, based on computational studies of analogous compounds, and may be used to predict the geometry of this compound.

| Parameter | Bond | Predicted Value |

| Bond Length | C=C (vinyl) | ~1.35 Å |

| C-C (vinyl-phenyl) | ~1.48 Å | |

| C-C (vinyl-pyridyl) | ~1.47 Å | |

| C≡N (cyano) | ~1.16 Å | |

| C-CN (vinyl-cyano) | ~1.44 Å | |

| Bond Angle | C=C-CN | ~121° |

| C=C-Phenyl | ~122° | |

| C=C-Pyridyl | ~120° | |

| Dihedral Angle | Phenyl-C=C-Pyridyl | 0-30° |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govchemrxiv.org

In analyses of similar push-pull systems containing pyridine (B92270) and phenyl groups, the HOMO is typically localized on the more electron-rich fragment, often the phenyl ring, while the LUMO is distributed over the electron-accepting pyridine and acrylonitrile portions of the molecule. researchgate.netnih.gov This distribution indicates that the molecule would likely undergo electrophilic attack at the phenyl ring and nucleophilic attack at the vinyl carbon attached to the electron-withdrawing cyano and pyridyl groups. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. chemrxiv.orgresearchgate.net

Interactive Table: Calculated Global Reactivity Descriptors Note: These values are derived from HOMO/LUMO energies reported for structurally related acrylonitrile compounds and serve as a predictive model.

| Parameter | Formula | Predicted Value Range | Description |

| HOMO Energy | EHOMO | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -2.0 to -3.0 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 eV | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 eV | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 eV | Energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.0 eV | Measures resistance to change in electron distribution. chemrxiv.org |

| Chemical Softness (S) | 1 / (2η) | 0.25 to 0.33 eV-1 | Reciprocal of hardness, indicates high reactivity. chemrxiv.org |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.5 to 4.0 eV | Measures the electron-accepting capability. chemrxiv.org |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 to -4.5 eV | Represents the escaping tendency of electrons. chemrxiv.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, charge transfer, and intramolecular interactions within a molecule. mdpi.commdpi.com By studying the NBO charges on each atom, one can identify the most electron-rich and electron-poor sites. For this compound, NBO analysis is expected to show a significant negative charge on the nitrogen atom of the pyridine ring and the nitrogen of the cyano group, reflecting their high electronegativity. mdpi.commdpi.com These sites act as electron donors in intermolecular interactions. mdpi.com Conversely, hydrogen atoms typically exhibit positive NBO charges. mdpi.com This charge distribution is also visualized using Molecular Electrostatic Potential (MEP) maps, where red regions indicate negative electrostatic potential (nucleophilic sites) and blue regions indicate positive potential (electrophilic sites). nih.gov

Interactive Table: Predicted NBO Charges on Key Atoms Note: Representative charges based on NBO analyses of analogous compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reaction mechanisms. mdpi.com It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the prediction of reaction outcomes, providing insights that complement experimental studies. mdpi.com

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). mdpi.com Locating and characterizing the TS is a primary goal of computational reaction mechanism studies. Using DFT methods, the potential energy surface of a reaction is explored to find the minimum energy path. mdpi.com The TS is identified as a first-order saddle point, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com For reactions involving this compound, such as cycloadditions or isomerizations, computational models would map the geometric changes from the reactant, through the TS, to the product. mdpi.com This analysis reveals the concerted or stepwise nature of the mechanism and identifies any reaction intermediates. mdpi.com

Once the structures of the reactants, transition states, intermediates, and products are optimized, their relative energies are calculated to construct a reaction energy profile diagram. mdpi.com The height of the energy barrier from the reactants to the transition state, known as the activation energy (Ea), is the most critical factor determining the reaction rate. mdpi.commdpi.com A lower activation energy corresponds to a faster reaction. By comparing the activation energies of competing pathways, chemists can predict which product is kinetically favored. mdpi.com Furthermore, the relative energies of the final products determine the thermodynamic outcome of the reaction. mdpi.com These computational predictions of kinetics and thermodynamics are vital for designing efficient synthetic routes and controlling reaction selectivity. researchgate.net

Prediction of Spectroscopic Parameters and Optical Properties

Computational chemistry offers powerful tools to predict and understand the spectroscopic and optical behavior of molecules like this compound. Through methods rooted in quantum mechanics, it is possible to calculate various parameters that correlate with experimental spectroscopic data, providing deep insights into the molecule's electronic structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, particularly those using Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating nuclear magnetic shielding tensors. researchgate.net

Table 1: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Related Acrylonitrile Derivative

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-alpha | 7.85 | 7.82 |

| H-beta | 7.75 | 7.73 |

| Phenyl-H | 7.30-7.60 | 7.24-7.64 |

| Pyridyl-H | 8.50-8.70 | 8.60 |

Note: This table is illustrative and based on general data for similar compounds. Specific calculated values for this compound would require dedicated computational studies.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental IR and Raman spectra. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

For example, in the analysis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate the vibrational frequencies, which corresponded well with the experimental FT-IR and Laser-Raman spectra. Key vibrational modes for this compound would include the C≡N stretch, C=C stretch of the acrylonitrile backbone, and various C-H and ring stretching and bending modes of the phenyl and pyridyl groups.

Table 2: Selected Calculated Vibrational Frequencies for a Related Acrylonitrile Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| C≡N Stretch | 2240 | ~2220-2230 |

| C=C Stretch | 1610 | ~1600-1620 |

| Phenyl Ring Stretch | 1590 | ~1580-1600 |

| Pyridyl Ring Stretch | 1575 | ~1570-1590 |

| C-H Stretch (Aromatic) | 3070 | ~3050-3100 |

Note: This table presents typical values for the functional groups present in the target molecule, based on computational studies of related compounds.

The electronic absorption and emission properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method is widely used to calculate the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λ_max). acs.org TD-DFT can also provide insights into the nature of the electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved. researchgate.net

Studies on positional isomers of acrylonitrile derivatives with pyridine and phenyl moieties have demonstrated that TD-DFT calculations can effectively evaluate their photophysical properties. mdpi.com For (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, TD-DFT was used to report on the molecular geometry, electronic structure, and excitation energies, which were then compared with experimental absorption and emission spectra. researchgate.net These calculations can reveal how intramolecular charge transfer (ICT) interactions influence the optical properties, leading to phenomena like solvatochromism, where the absorption and fluorescence spectra shift in response to solvent polarity. mdpi.comresearchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can also be rationalized through these computational models. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transition Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.26 | 380 | 0.85 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 3.94 | 315 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.43 | 280 | 0.25 | HOMO → LUMO+1 (π→π*) |

Note: This table is a representative example based on TD-DFT studies of similar aromatic acrylonitrile compounds. The values are illustrative.

Intermolecular Interactions and Supramolecular Assembly Theory

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for crystal engineering and predicting the material properties of this compound.

The crystal structure of this compound and related compounds is stabilized by a network of intermolecular interactions. lew.ro These include conventional and non-conventional hydrogen bonds, π-π stacking, and C-H···π interactions. mdpi.comrsc.org

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N and C-H···O (if solvent molecules are present) hydrogen bonds can play a significant role in the crystal packing. nih.govnih.gov The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl and pyridyl rings are capable of engaging in π-π stacking interactions, where the planar rings arrange in a parallel or offset fashion. rsc.orgsciforum.net These interactions are fundamental in the self-assembly of aromatic molecules. nih.gov

In a study of (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, the crystal packing was found to exhibit multiple C-H···π and C-H···H-C edge-to-face interactions, which create a complex supramolecular network. researchgate.net

To quantitatively and qualitatively analyze the intermolecular interactions, advanced computational tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis are employed.

Quantum Theory of Atoms-in-Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density, can be used to characterize the nature and strength of intermolecular interactions. nih.gov The presence of a bond path between two atoms is indicative of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) provide quantitative information about the interaction's strength and nature (e.g., shared-shell vs. closed-shell interaction).

These analyses have been applied to various related structures, confirming the presence and importance of C-H···O, C-H···N, and π-π stacking interactions in stabilizing the crystal lattice. mdpi.comnih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Phenyl-2-(pyridin-2-yl)acrylonitrile in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and detailed structural analysis.

2D NMR techniques are crucial for mapping the complex network of covalent bonds and spatial relationships within the molecule. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons within the phenyl ring and within the pyridinyl ring, confirming their respective spin systems. It would also be expected to show a correlation between the vinylic proton and any coupled protons, aiding in its assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J coupling). epfl.ch It is a powerful tool for assigning carbon resonances. sdsu.edu Each protonated carbon atom in the phenyl and pyridinyl rings, as well as the vinylic C-H, would display a cross-peak in the HSQC spectrum, directly linking its ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). harvard.edu This is the definitive NMR method for determining the stereochemistry around the C=C double bond (E/Z isomerism). For the E-isomer, a NOESY cross-peak would be expected between the vinylic proton and the ortho-protons of the phenyl ring. For the Z-isomer, a correlation would be seen between the vinylic proton and the H6 proton of the pyridinyl ring.

Table 1: Expected 2D NMR Correlations for E-3-Phenyl-2-(pyridin-2-yl)acrylonitrile

| Technique | Proton(s) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | Pyridinyl H-3 | Pyridinyl H-4 | Vicinal coupling in pyridine (B92270) ring |

| Pyridinyl H-4 | Pyridinyl H-3, H-5 | Vicinal coupling in pyridine ring | |

| Pyridinyl H-5 | Pyridinyl H-4, H-6 | Vicinal coupling in pyridine ring | |

| Phenyl H (ortho) | Phenyl H (meta) | Vicinal coupling in phenyl ring | |

| HSQC | Vinylic H | Vinylic C | Direct C-H bond assignment |

| Pyridinyl H's | Corresponding Pyridinyl C's | Direct C-H bond assignments | |

| Phenyl H's | Corresponding Phenyl C's | Direct C-H bond assignments | |

| HMBC | Vinylic H | Nitrile C, Phenyl C-ipso, Pyridinyl C-2 | Connectivity of fragments |

| Pyridinyl H-6 | Pyridinyl C-2, C-4, Acrylonitrile (B1666552) C-2 | Connectivity of pyridine to acrylonitrile | |

| NOESY | Vinylic H | Phenyl H (ortho) | E-stereochemistry confirmation |

| Pyridinyl H-3 | Acrylonitrile C-2 attached proton | Spatial proximity |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and molecular conformation within the rigid crystal lattice.

Different polymorphs of this compound would likely exhibit distinct ¹³C ssNMR spectra due to variations in molecular packing, intermolecular interactions, and subtle conformational differences (e.g., torsion angles). These spectral differences can be used to identify, quantify, and characterize the individual polymorphic forms in a bulk sample. While specific ssNMR studies on this compound are not prominent, the technique remains a cornerstone for pharmaceutical and materials science investigations into crystalline solids. google.com

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction provides the most definitive and precise structural information, offering an unambiguous determination of molecular geometry, conformation, and the arrangement of molecules in the solid state.

The prerequisite for SCXRD analysis is the availability of high-quality single crystals. For organic molecules like this compound, suitable crystals are typically grown using methods such as:

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate, hexane) is allowed to evaporate slowly at a constant temperature. nih.gov

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting gradual crystallization.

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal formation.

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 173 K or 193 K) to minimize thermal vibrations of the atoms. researchgate.netresearchgate.net Data collection proceeds by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector, such as a CCD. researchgate.net

Analysis of the diffraction data allows for the calculation of the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined. This yields precise measurements of bond lengths, bond angles, and torsion angles. The resulting structural solution confirms the atomic connectivity and reveals the molecule's exact conformation in the solid state. For related compounds, detailed structural parameters have been successfully determined using this method. nih.govresearchgate.net

The table below presents typical crystallographic data that would be obtained from an SCXRD experiment, using a related phenyl-heteroaryl structure as an illustrative example. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Phenyl-Heterocycle Compound

| Parameter | Example Value |

| Chemical Formula | C₁₃H₁₀N₂ |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.167 (1) |

| b (Å) | 19.564 (2) |

| c (Å) | 10.424 (1) |

| β (°) | 111.30 (1) |

| Volume (ų) | 1741.8 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 (1) |

| R-factor | 0.066 |

Data adapted from a representative structure for illustrative purposes. researchgate.net

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged relative to one another in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, these interactions are expected to include:

Hydrogen Bonds: Although lacking classical hydrogen bond donors, weak C–H···N and C–H···O (if solvated with water) interactions are common and play a significant role in stabilizing the crystal structure. nih.govresearchgate.net The nitrogen of the pyridine ring and the nitrile group are potential hydrogen bond acceptors.

π–π Stacking: The electron-rich phenyl and pyridinyl rings can engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing significantly to the cohesive energy of the crystal. nih.gov

Understanding these interactions is key to rationalizing the observed crystal structure and predicting the physical properties of the solid material.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide structural information. Although specific experimental MS/MS data for this compound is not documented in the available literature, a predictive analysis suggests potential fragmentation pathways. Key fragmentations would likely include the loss of the cyano group (-CN), cleavage of the bond between the phenyl and the vinyl group, and fragmentation of the pyridine ring. The analysis of these pathways is crucial for the unambiguous structural confirmation of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts. Although a specific experimental spectrum is not available, the expected vibrational frequencies can be predicted based on the functional groups present.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C≡N (Nitrile) | 2230-2210 | Stretching |

| C=C (Alkene) | 1650-1600 | Stretching |

| C=C, C=N (Aromatic Rings) | 1600-1450 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Vinyl) | 3080-3020 | Stretching |

| C-H Bending (Aromatic) | 900-675 | Out-of-plane |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the case of this compound, the Raman spectrum would be expected to show strong signals for the C≡N and C=C stretching vibrations due to their polarizability. The vibrations of the phenyl and pyridine rings would also be prominent. This technique is especially useful for studying the skeletal vibrations of the molecule. Specific experimental Raman data for this compound is not found in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and its photophysical properties. While specific data for this compound is limited, studies on structurally similar compounds offer valuable information.

A closely related compound, 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile, which shares the pyridylacrylonitrile core, has been studied for its photophysical properties. The electronic behavior of this analog is informative for understanding the potential properties of this compound. The presence of extended π-conjugation in these types of molecules generally leads to strong absorption in the UV-visible region.

The absorption and emission characteristics are influenced by the electronic nature of the donor and acceptor groups within the molecule. In solution, the related carbazole (B46965) derivative exhibits a significant absorption maximum. Upon excitation, these compounds can exhibit fluorescence, with the emission wavelength providing information about the energy of the excited state. The emission for the related compound was observed in the solid state, a phenomenon that can be attributed to aggregation-induced emission.

Photophysical Data for the Structurally Related Compound 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile

| Medium | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

| Solution | 380 | Not Reported |

| Solid State | 398 | 540 |

These findings suggest that this compound is also likely to be a fluorescent compound with absorption and emission profiles characteristic of a conjugated system.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. For compounds like this compound, which feature a conjugated π-system, these transitions are typically π-π* and n-π* in nature.

No specific experimental UV-Visible absorption data for this compound has been reported in the reviewed literature. However, studies on the derivative (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile (Z-DPPyACN) show strong absorption bands. In solution, Z-DPPyACN exhibits two main absorption maxima ccsenet.org. The solvatochromic effect, which is the shift in the absorption maximum with the change in solvent polarity, indicates a change in the dipole moment of the dye molecule upon excitation due to intramolecular charge transfer researchgate.net.

Table 1: UV-Visible Absorption Data for (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile in Solution

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Chloroform | ~300 | ~428 |

Data extracted from a study on conjugated pyridine-(N-diphenylamino) acrylonitrile derivatives ccsenet.org.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after it absorbs light. It is particularly sensitive to the molecular environment and conformation.

Direct experimental fluorescence or phosphorescence data for this compound could not be located in the public domain. However, the derivative (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile (Z-DPPyACN) has been shown to be fluorescent in both solution and the solid state ccsenet.org. In the solid state as a single crystal, Z-DPPyACN exhibits three distinct emission maxima at 533, 569, and 607 nm researchgate.netrsc.org. The fluorescence quantum yield for the powdered form of related diphenylamino-substituted phenylpyridylacrylonitriles ranges from 0.07 to 0.11 ccsenet.org. The observed Stokes shift is significant, which is beneficial for applications where reabsorption effects need to be minimized nih.gov. No specific data regarding phosphorescence for this class of compounds was found.

Table 2: Fluorescence Emission Data for (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile

| State | Emission λmax 1 (nm) | Emission λmax 2 (nm) | Emission λmax 3 (nm) |

|---|

Data extracted from a study on the fluorescence behavior of a single crystal of Z-DPPyACN researchgate.netrsc.org.

Chiroptical Spectroscopy (if stereoisomers are investigated)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and solution-state conformation of stereoisomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. It is a powerful tool for the stereochemical elucidation of chiral molecules.

There is no information available in the scientific literature regarding the synthesis or investigation of stereoisomers of this compound. Consequently, no ECD studies have been performed on this compound.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, providing stereochemical information from vibrational transitions.

As with ECD, the absence of any reported studies on the stereoisomers of this compound means that no VCD data is available for this compound.

Applications of 3 Phenyl 2 Pyridin 2 Yl Acrylonitrile As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The activated double bond and the strategically positioned nitrogen atom in the pyridine (B92270) ring make 3-Phenyl-2-(pyridin-2-yl)acrylonitrile an attractive starting material for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of both fused and polycyclic systems containing nitrogen.

Formation of Pyridine-Fused Heterocycles

While direct examples of the use of this compound in the synthesis of pyridine-fused heterocycles are not extensively documented in readily available literature, the reactivity of similar α,β-unsaturated nitriles suggests its potential in such transformations. For instance, related pyridine carbonitrile derivatives are known to undergo cyclization reactions to form fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net These reactions often involve the reaction of the nitrile group and the activated double bond with bifunctional reagents. The general strategy involves the construction of a second heterocyclic ring onto the existing pyridine framework. researchgate.net

Construction of Other Nitrogen-Containing Polycycles

The structural motifs present in this compound make it a candidate for the synthesis of more complex nitrogen-containing polycyclic aromatic compounds. The synthesis of such systems is a significant area of research due to their potential applications in materials science and electronics. researchgate.net While specific examples starting from this compound are not prominent, the general synthetic strategies often involve cyclization and annulation reactions that could potentially be applied to this scaffold.

Scaffold Design for Chemical Biology Probes and Mechanistic Studies

The this compound core is a valuable scaffold for the design of molecules with specific biological activities. By modifying the peripheral phenyl and pyridyl rings, chemists can systematically explore structure-activity relationships and develop probes to study biological processes.

Utilization in Structure-Activity Relationship (SAR) Studies for Molecular Mechanism Elucidation

The systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to understand how a molecule interacts with a biological target. Although SAR studies specifically on this compound are not widely reported, research on analogous structures provides significant insights. For example, studies on (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide (B121943) derivatives, where the nitrile group is replaced by an amide, have been conducted to evaluate their antioxidant and herbicidal activities. researchgate.net In these studies, various substituents on the phenyl ring were introduced to investigate their effect on biological activity, demonstrating the utility of this general scaffold in SAR studies. researchgate.net Similarly, SAR studies on 3-aryl-2-(thien-2-yl)acrylonitriles, where the pyridyl group is replaced by a thiophene (B33073) ring, have identified potent inhibitors of hepatoma cell proliferation. nih.gov These studies highlight the importance of the relative orientation of the aromatic rings and the nature of the substituents for biological activity.

| Compound Class | Biological Activity Investigated | Key Findings from SAR Studies |

| (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides | Antioxidant, Herbicidal | Substituents on the phenyl ring significantly influence activity. researchgate.net |

| 3-Aryl-2-(thien-2-yl)acrylonitriles | Anticancer (Hepatoma) | Hydroxy and methoxy (B1213986) substitutions on the aryl group are crucial for potent activity against cancer cells. nih.gov |

Design of Molecular Tools for Enzyme Inhibition Studies (mechanistic focus)

The this compound framework is a promising starting point for the design of enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor or a reactive "warhead," while the aromatic rings can engage in various interactions within an enzyme's active site.

Research on structurally related compounds has demonstrated the potential of this scaffold in enzyme inhibition. For instance, 3-aryl-2-(thien-2-yl)acrylonitrile derivatives have been identified as multi-kinase inhibitors with a preferential activity against VEGFR-2 tyrosine kinase. nih.gov The mechanism of action for these compounds involves the induction of apoptosis in cancer cells. nih.gov Furthermore, other pyridine-containing compounds have been developed as potent and selective inhibitors of various kinases, such as Akt inhibitors, which are crucial in cancer research. nih.gov These examples underscore the potential of the this compound scaffold in the rational design of enzyme inhibitors for mechanistic studies and therapeutic applications.

Role in the Synthesis of Advanced Organic Materials Precursors

The unique electronic and structural features of this compound make it a potential precursor for advanced organic materials. The combination of the electron-donating pyridyl group and the electron-withdrawing acrylonitrile (B1666552) moiety can lead to interesting photophysical and electronic properties.

While the direct application of this compound in this area is not extensively documented, related compounds have shown promise. For example, (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile exhibits strong emission intensity, suggesting its potential use in optical materials. researchgate.net The cyclization behavior of polymers containing acrylonitrile units is also a well-studied area, with applications in the production of carbon fibers. mdpi.com The presence of the pyridine ring in the structure could further modulate the properties of such materials. The synthesis of phthalonitrile (B49051) monomers containing pyridine structures has been reported for the creation of high-performance polymers with excellent thermal stability, indicating a potential avenue for the application of this compound derivatives.

Monomer or Co-Monomer for Polymer Development

While acrylonitrile itself is a key monomer for producing commercially important polymers like polyacrylonitrile (B21495) (PAN), the direct use of this compound as a primary monomer or co-monomer in polymerization is not extensively documented in current scientific literature. Acrylonitrile polymers are typically synthesized through the polymerization of the acrylonitrile monomer, sometimes with other co-monomers like methyl acrylate (B77674) or methyl methacrylate, in an aqueous medium. google.com The process often involves initiators to start the polymerization, which results in the polymer precipitating as solid particles. google.com

The introduction of functional groups, such as pyridine rings, into polymer structures is an area of active research. For instance, phthalonitrile monomers containing pyridine rings have been synthesized to create resins with excellent thermal stability and improved processing properties. mdpi.com Similarly, copolymers incorporating metal complexes with terpyridine ligands have been developed to create high-strength, self-healing materials. mdpi.com Although these examples highlight the value of pyridine moieties in polymer science, specific studies detailing the polymerization of this compound remain a potential area for future exploration.

Intermediate for Functional Organic Materials with Optoelectronic Relevance

The application of this compound and its derivatives as intermediates for functional organic materials is a more established field of study, particularly for applications in optoelectronics. The combination of electron-donating and electron-withdrawing groups within its structure gives rise to interesting photophysical properties.

Research into positional isomers of acrylonitrile derivatives containing pyridine and phenyl moieties has demonstrated their potential as luminescent materials. mdpi.com These compounds exhibit distinct optical properties that are influenced by the solvent environment and the specific arrangement of the pyridine and phenyl groups. mdpi.com The synthesis of such derivatives often involves a Knoevenagel condensation reaction between a phenylacetonitrile (B145931) and a pyridine derivative. evitachem.com

A study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, a structurally related compound, showed that its optoelectronic properties could be tuned by exposure to acid or heat. researchgate.net These treatments induced crystallinity in the material's films, leading to shifts in photoluminescence and enhanced fluorescence quantum yield. researchgate.net This tunability was successfully used to alter the emission color in organic light-emitting diodes (OLEDs), shifting from warm white to green or greenish-blue. researchgate.net Such findings underscore the potential of using acrylonitrile-based compounds derived from this compound as key components in the development of advanced optoelectronic devices.

Below is a table summarizing the photophysical properties of related positional isomers of (Z)-2-(pyridin-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile in a specific solvent, highlighting the influence of the pyridine ring's nitrogen position on these characteristics.

| Compound | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Stokes Shift (nm) |

| (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | 385 | 13,816 | 501 | 116 |

| (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | 380 | 16,920 | 504 | 124 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | 381 | 18,313 | 511 | 130 |